molecular formula C27H23N3O2S B376612 2-{[3-CYANO-4-(FURAN-2-YL)-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE

2-{[3-CYANO-4-(FURAN-2-YL)-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B376612
M. Wt: 453.6g/mol
InChI Key: UUYTWIOSLGAFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-CYANO-4-(FURAN-2-YL)-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a furan ring, and various functional groups such as cyano, methyl, and sulfanyl groups.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[3-CYANO-4-(FURAN-2-YL)-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like cyano and sulfanyl allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[3-CYANO-4-(FURAN-2-YL)-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the pyridine or furan rings or different substituents on the phenyl rings .

Properties

Molecular Formula

C27H23N3O2S

Molecular Weight

453.6g/mol

IUPAC Name

2-[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23N3O2S/c1-17-7-10-20(11-8-17)24-14-21(25-5-4-12-32-25)22(15-28)27(30-24)33-16-26(31)29-23-13-18(2)6-9-19(23)3/h4-14H,16H2,1-3H3,(H,29,31)

InChI Key

UUYTWIOSLGAFBT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)NC4=C(C=CC(=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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